molecular formula C19H21FN2O5S B11196388 N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B11196388
M. Wt: 408.4 g/mol
InChI Key: MGDGCLSXFGEBIM-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, methoxy, morpholine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Fluorinated Intermediate: The initial step involves the introduction of the fluorine atom into the aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: The next step involves the introduction of the methoxy group. This can be done through nucleophilic substitution using methanol in the presence of a base such as sodium hydride.

    Morpholine Introduction: The morpholine group is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.

    Materials Science: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
  • N-(3-bromo-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Uniqueness

N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogues. Fluorine substitution can enhance metabolic stability, binding affinity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C19H21FN2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C19H21FN2O5S/c1-13-16(20)4-3-5-17(13)21-28(24,25)14-6-7-18(26-2)15(12-14)19(23)22-8-10-27-11-9-22/h3-7,12,21H,8-11H2,1-2H3

InChI Key

MGDGCLSXFGEBIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3

Origin of Product

United States

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